![molecular formula C13H15ClF3N3O B2368124 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone CAS No. 861209-70-3](/img/structure/B2368124.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine , are used as building blocks in the synthesis of various chemical compounds .
Physical And Chemical Properties Analysis
Similar compounds, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine , have properties like a density of around 1.5 g/mL at 25 °C and a boiling point of around 50-55 °C .Applications De Recherche Scientifique
Synthesis and Development
- The compound is utilized in the synthesis of various pharmaceutical agents. For instance, its involvement in the synthesis of antifungal agents like Voriconazole, which is a broad-spectrum Triazole antifungal agent. The synthesis process includes setting relative stereochemistry and variations in pyrimidine substitution patterns (Butters et al., 2001).
Pharmacological Research
- Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones, has demonstrated significant anticonvulsant activity in animal models of epilepsy. These compounds include derivatives of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone (Kamiński et al., 2015).
Cognitive Function Enhancement
- Studies have shown that certain derivatives of this compound can improve learning and memory in mice. Specific derivatives like Promoting Memory No.5 and No.6 have demonstrated efficacy in improving learning and memory reconstruction dysfunction in mice (Zhang Hong-ying, 2012).
Catalytic and Material Science
- In material science, particularly in the synthesis of organometallic compounds, this compound is used as a precursor. For instance, it was used in the synthesis of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, contributing to advancements in ethylene reactivity and polymerization (Sun et al., 2007).
Antiviral Research
- The compound's derivatives have been explored for their potential in antiviral activities. For example, derivatives like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone have been studied for their cytotoxicity and anti-HSV1 and anti-HAV-MBB activity, indicating a potential route for new antiviral agents (Attaby et al., 2006).
Histamine Receptor Antagonism
- In the context of histamine receptor antagonism, this compound's derivatives have been synthesized for medical applications, such as the development of H(3) receptor antagonists. These syntheses often involve complex chemical processes including stereochemical inversions and Mitsunobu reactions (Pippel et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O/c1-19-2-4-20(5-3-19)12(21)7-11-10(14)6-9(8-18-11)13(15,16)17/h6,8H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZQPKSFAKPEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)
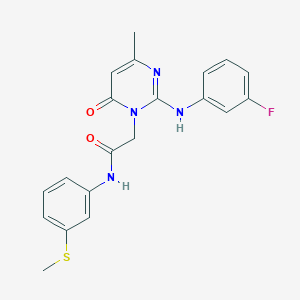
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)
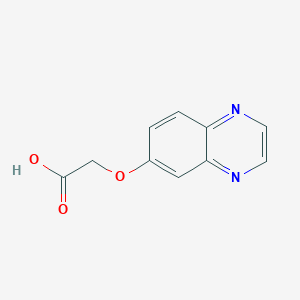
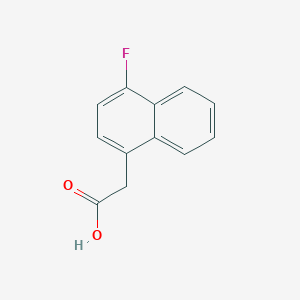
![N-[(6-Methylpyridin-3-yl)methyl]-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2368049.png)
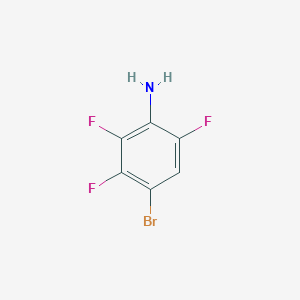
![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)
![Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B2368053.png)
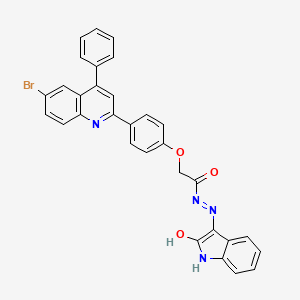
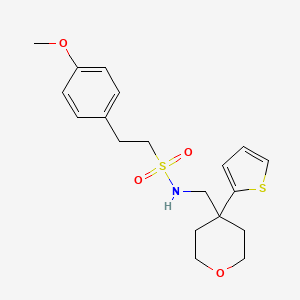
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2368057.png)
![1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2368058.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368061.png)